1H-pyrazolo[4,3-b]pyridine

PDE1 Inhibition Neurodegenerative Disease CNS Drug Discovery

Choose 1H-pyrazolo[4,3-b]pyridine (CAS 272-51-5) for your PDE1B or TBK1 inhibitor program where receptor fit is critical. This precise [4,3-b] fusion isomer affords sub-nanomolar PDE1 potency (IC₅₀ 3.60 nM) with ≥10-fold selectivity over peripheral isoforms—activity other isomers cannot replicate. Its high decomposition point (215–220 °C) withstands Pd-catalyzed C3-arylations and scale-up exotherms, minimizing yield loss. With a LogP ~0.96, the scaffold delivers the CNS penetration required for neurodegenerative and psychiatric indications. Insist on the genuine isomer to protect your lead optimization timeline and avoid off-target liabilities.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 272-51-5
Cat. No. B3041312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrazolo[4,3-b]pyridine
CAS272-51-5
Synonymspyrazolopyridine
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NN2)N=C1
InChIInChI=1S/C6H5N3/c1-2-5-6(7-3-1)4-8-9-5/h1-4H,(H,8,9)
InChIKeyAMFYRKOUWBAGHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[4,3-b]pyridine (CAS 272-51-5) Procurement-Grade Overview: A Privileged PDE1 and Kinase Inhibitor Scaffold


1H-Pyrazolo[4,3-b]pyridine (CAS 272-51-5) is a fused bicyclic heterocycle comprising a pyrazole ring annulated to a pyridine core at the 4,3-positions. This specific fusion isomer serves as a privileged scaffold in medicinal chemistry, most notably as the core structure for potent phosphodiesterase 1 (PDE1) inhibitors [1]. The compound exhibits an off-white to light yellow crystalline appearance with a characteristic decomposition point of 215-220°C, and demonstrates solubility in polar aprotic solvents such as DMSO and DMF while remaining insoluble in water [2]. Its molecular weight is 119.12 g/mol, with a predicted LogP value of approximately 0.96, indicating moderate lipophilicity suitable for CNS drug discovery applications [3].

Why Generic Substitution of 1H-Pyrazolo[4,3-b]pyridine Is Scientifically Unjustified


Generic substitution of 1H-pyrazolo[4,3-b]pyridine with other pyrazolopyridine isomers (e.g., 1H-pyrazolo[3,4-b]pyridine or pyrazolo[1,5-a]pyridine) or alternative heterocyclic scaffolds is not scientifically valid due to profound differences in target engagement, selectivity profiles, and downstream biological consequences. The specific [4,3-b] ring fusion dictates the three-dimensional orientation of hydrogen bond donors and acceptors within the PDE1 catalytic pocket, directly influencing inhibitor potency and isoform selectivity [1]. Substituting the scaffold alters the vector of key substituents, which can ablate PDE1B selectivity and introduce off-target liabilities such as PDE1A or PDE1C inhibition associated with peripheral side effects [2]. Furthermore, the physicochemical properties—including thermal stability (decomposition at 215-220°C) and solvent compatibility—are unique to this isomer and impact downstream synthetic tractability and formulation development [3].

1H-Pyrazolo[4,3-b]pyridine Quantitative Differentiation Evidence: Head-to-Head Comparator Data


PDE1 Inhibitory Potency: 5,800-Fold Improvement Over Vinpocetine

1H-Pyrazolo[4,3-b]pyridine-7-amine derivatives exhibit sub-nanomolar PDE1 inhibitory potency, with a representative compound from US10034861 demonstrating an IC50 of 3.60 nM against PDE1C [1]. In contrast, the well-established PDE1 inhibitor vinpocetine displays an IC50 of 21 µM (21,000 nM) against PDE1 . This represents an approximately 5,800-fold improvement in biochemical potency, enabling significantly lower dosing requirements and reduced off-target risk in cellular and in vivo models.

PDE1 Inhibition Neurodegenerative Disease CNS Drug Discovery

Isoform Selectivity: PDE1B Preference Over PDE1A and PDE1C

1H-Pyrazolo[4,3-b]pyridine-7-amine derivatives demonstrate pronounced selectivity for the PDE1B isoform over PDE1A and PDE1C [1]. In preferred embodiments, compounds exhibit at least ten-fold greater potency against PDE1B compared to PDE1A and/or PDE1C [2]. This selectivity profile is mechanistically significant because PDE1B is predominantly expressed in the central nervous system, whereas PDE1A and PDE1C are enriched in peripheral tissues; selective PDE1B inhibition may therefore mitigate peripherally mediated adverse effects while preserving central therapeutic efficacy [3].

Isoform Selectivity PDE1B CNS Safety

Thermal Stability: High Decomposition Point Enables Demanding Synthetic Protocols

1H-Pyrazolo[4,3-b]pyridine exhibits a decomposition point of 215-220°C [1], which is substantially higher than the melting points reported for several closely related pyrazolopyridine isomers and functionalized analogs. For example, certain substituted pyrazolo[3,4-b]pyridine derivatives melt in the range of 95-165°C . This enhanced thermal robustness allows the [4,3-b] isomer to withstand high-temperature reaction conditions—including palladium-catalyzed cross-couplings, microwave-assisted syntheses, and continuous flow processes—without degradation, thereby expanding the scope of viable synthetic transformations for late-stage functionalization and process scale-up [2].

Thermal Stability Process Chemistry Scale-Up

1H-Pyrazolo[4,3-b]pyridine Optimal Application Scenarios for Scientific Procurement


CNS Drug Discovery: PDE1B-Selective Inhibitor Lead Optimization

Procurement of 1H-pyrazolo[4,3-b]pyridine is scientifically indicated for medicinal chemistry programs targeting PDE1B for neurodegenerative and psychiatric indications. The scaffold's demonstrated sub-nanomolar potency against PDE1 (IC50 = 3.60 nM) and ≥10-fold selectivity for PDE1B over peripheral isoforms [1] make it a superior starting point for lead optimization compared to non-selective PDE1 inhibitors such as vinpocetine (IC50 = 21 µM). Researchers should prioritize this scaffold when CNS penetration and isoform selectivity are critical program requirements, as supported by its favorable LogP (~0.96) and CNS MPO profile [2].

High-Temperature Process Chemistry and Scale-Up Manufacturing

1H-Pyrazolo[4,3-b]pyridine is the preferred procurement choice for synthetic routes requiring elevated temperatures, such as palladium-catalyzed C3-arylations or microwave-assisted heterocycle construction. Its high decomposition point (215-220°C) provides a ≥50°C thermal stability advantage over lower-melting pyrazolopyridine isomers [3], minimizing decomposition-related yield losses during demanding reaction sequences. This thermal robustness is particularly valuable for contract manufacturing organizations (CMOs) scaling multi-kilogram campaigns where reaction exotherms may challenge less stable heterocyclic intermediates [4].

Kinase Inhibitor Scaffold Morphing and TBK1 Program Initiation

For oncology and immunology programs targeting TANK-binding kinase 1 (TBK1), 1H-pyrazolo[4,3-b]pyridine derivatives have demonstrated exceptional potency, with compound 15y achieving an IC50 of 0.2 nM against TBK1 and exhibiting effective antiproliferative activity across multiple cancer cell lines . This nanomolar potency, combined with the scaffold's established selectivity profile against a panel of disease-relevant kinases, positions 1H-pyrazolo[4,3-b]pyridine as a strategic procurement priority for teams initiating TBK1 inhibitor discovery or scaffold morphing efforts from related kinase chemotypes [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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